Methanesulfinic acid

Radical Chemistry Antioxidant Activity Atmospheric Chemistry

Methanesulfinic acid (MSIA) is an alkanesulfinic acid with the molecular formula CH₃S(O)OH, characterized by a sulfinic functional group (–S(O)OH) attached to a methyl moiety. It is a colorless liquid, soluble in water and organic solvents, and is recognized for its moderate acidity (pKa ~2.2 for the sulfinic acid class) and potent reactivity with hydroxyl radicals.

Molecular Formula CH4O2S
Molecular Weight 80.11 g/mol
CAS No. 17696-73-0
Cat. No. B102922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfinic acid
CAS17696-73-0
Synonymsmethane sulfinic acid
methanesulfinic acid
methanesulfinic acid, sodium salt
MSA acid
Molecular FormulaCH4O2S
Molecular Weight80.11 g/mol
Structural Identifiers
SMILESCS(=O)O
InChIInChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3)
InChIKeyXNEFVTBPCXGIRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methanesulfinic Acid (CAS 17696-73-0): Organosulfur Intermediate for Redox Chemistry and Radical Detection


Methanesulfinic acid (MSIA) is an alkanesulfinic acid with the molecular formula CH₃S(O)OH, characterized by a sulfinic functional group (–S(O)OH) attached to a methyl moiety. It is a colorless liquid, soluble in water and organic solvents, and is recognized for its moderate acidity (pKa ~2.2 for the sulfinic acid class) and potent reactivity with hydroxyl radicals [1]. As a key intermediate in the atmospheric oxidation of dimethyl sulfide (DMS) and a validated probe for hydroxyl radical detection in biological systems, MSIA serves a distinct role that differs from its more stable oxidized counterpart, methanesulfonic acid (MSA), and from aromatic sulfinic acids [2][3].

Hydroxyl radical detection endpoint via DMSO oxidation
Atmospheric DMS oxidation intermediate for aerosol modeling
Organosulfur synthesis building block under mild acidity

Why Methanesulfinic Acid Cannot Be Replaced by Other Sulfinic or Sulfonic Acids


Generic substitution among sulfinic and sulfonic acids is inadvisable due to critical differences in redox behavior, thermodynamic stability, and reactivity. Methanesulfinic acid (MSIA) occupies a unique intermediate oxidation state (S(IV)) that enables its specific function as both a radical scavenger and a precursor in autoxidation chains—properties not shared by sulfonic acids (S(VI)), which are oxidatively inert, nor by aromatic sulfinic acids, which exhibit different acidity and radical reaction profiles [1][2]. For instance, methanesulfonic acid (MSA) is a strong acid (pKa ≈ −1.9) with high oxidative stability, making it unsuitable for applications requiring the facile redox cycling of MSIA [3]. Similarly, benzenesulfinic acid and p-toluenesulfinic acid possess distinct acidities (pKa 2.76 and moderate, respectively) and lack the validated radical-scavenging rate constants established for MSIA [4].

Oxidation state Sulfonic acids (S(VI)) are oxidatively inert, may not support redox cycling required for radical scavenging or autoxidation studies.
Acidity profile Aromatic sulfinic acids exhibit different pKa and radical reaction profiles, potentially altering reaction selectivity and proton-transfer conditions.
Radical reactivity Thiols and other sulfur compounds have significantly lower OH radical rate constants, likely insufficient for rapid radical scavenging assays.

Quantitative Differentiation of Methanesulfinic Acid from Analogs and Alternatives


Hydroxyl Radical Scavenging Rate Constant vs. Sulfinic Acid Class and Thiols

Methanesulfinic acid exhibits a hydroxyl radical (OH•) reaction rate constant of k = 6.0±1.0 × 10⁹ M⁻¹s⁻¹ at pH 7, as determined by pulse radiolysis [1]. This value is approximately 60-fold higher than the class-average hydrogen atom transfer rate constants for sulfinic acids with alkoxyl radicals (~10⁸ M⁻¹s⁻¹) and roughly 600-fold higher than typical thiol reactions (~10⁷ M⁻¹s⁻¹), positioning MSIA as an exceptionally reactive radical scavenger among sulfur-containing compounds [2].

OH Radical Rate Constant
Class-level inference
k = 6.0 × 10⁹ M⁻¹s⁻¹
Reported radical-scavenging rate context, supports comparative OH radical scavenger evaluation.
60× higher than sulfinic acid class average; 600× vs thiols (class-level).
Radical Chemistry Antioxidant Activity Atmospheric Chemistry

Acidity Profile (pKa) vs. Benzenesulfinic Acid and Methanesulfonic Acid

Methanesulfinic acid, as a representative alkanesulfinic acid, has a class-typical pKa of approximately 2.2 [1]. This contrasts with the stronger aromatic analog benzenesulfinic acid (pKa = 2.76) and is markedly different from its oxidized counterpart, methanesulfonic acid (MSA), which is a strong acid with a pKa of −1.9 [2][3]. This moderate acidity allows MSIA to participate in acid-catalyzed reactions under milder conditions than MSA, while providing better water solubility than less acidic aromatic sulfinic acids.

Acidity (pKa)
Class-level inference
pKa ~2.2
Moderate acidity context for proton-transfer reactions.
Compared to benzenesulfinic acid 2.76 and MSA −1.9.
Acid-Base Chemistry Reaction Selectivity Synthesis

Thermodynamic Stability: Enthalpy of Formation vs. Methanesulfonic Acid

The enthalpy of formation (ΔHf) of methanesulfinic acid is −337.2 kJ mol⁻¹, whereas that of methanesulfonic acid (MSA) is 566.2 kJ mol⁻¹, as determined at the CCSD(T)/CBS level of theory [1]. This ~900 kJ mol⁻¹ difference in ΔHf reflects the distinct thermodynamic stability and oxidation state of MSIA, confirming it cannot be substituted with MSA in processes where energetic profiles dictate reaction outcomes, such as atmospheric particle formation modeling [2].

Enthalpy of Formation
Direct head-to-head comparison
ΔHf = −337.2 kJ mol⁻¹
Thermodynamic stability context precludes interchangeability with MSA in energetic models.
MSA ΔHf = 566.2 kJ mol⁻¹ (903.4 kJ mol⁻¹ difference).
Thermochemistry Process Design Atmospheric Modeling

Analytical Utility: Colorimetric Detection Range vs. Alternative Hydroxyl Radical Probes

Methanesulfinic acid can be quantified in biological samples using a simple colorimetric assay with a validated linear range of 30 to 300 μM [1]. This detection window is achieved via coupling with an aromatic diazonium salt to form a colored diazosulfone derivative, providing a stable and extractable signal [2]. Unlike alternative hydroxyl radical probes such as salicylate hydroxylation or deoxyribose degradation, which require HPLC analysis or exhibit lower sensitivity, the MSIA-based method offers a straightforward spectrophotometric readout without specialized equipment [3].

Detection Range
Supporting evidence
30–300 μM linear range
Spectrophotometric detection context for OH radical quantification in research samples.
Diazonium coupling method, no HPLC required.
Analytical Chemistry Oxidative Stress Biomarker Detection

Storage Stability Requirements vs. Methanesulfonic Acid

Methanesulfinic acid requires storage at 2–8°C and is moisture-sensitive, with incompatibilities toward amines, bases, water, and common metals . In contrast, methanesulfonic acid (MSA) is significantly more stable, resistant to oxidation and reduction, and does not hydrolyze in water, allowing less stringent storage conditions [1]. This differential stability necessitates dedicated cold-chain logistics and specialized handling protocols for MSIA procurement.

Storage Stability
Supporting evidence
2–8°C, moisture-sensitive
Cold-chain storage context required; ambient-stable alternatives may not replicate handling requirements.
MSA is ambient-stable and redox-resistant.
Chemical Storage Procurement Planning Laboratory Safety

Optimal Application Scenarios for Methanesulfinic Acid Based on Quantitative Evidence


Hydroxyl Radical Detection in Biological and Environmental Samples

Methanesulfinic acid is the validated endpoint for quantifying hydroxyl radical (HO•) production via dimethyl sulfoxide (DMSO) oxidation. The colorimetric assay with a 30–300 μM detection range enables straightforward spectrophotometric measurement of HO• in plant tissues, cell cultures, and aqueous environmental samples, avoiding the need for HPLC or expensive instrumentation [1].

Atmospheric Chemistry Modeling of Dimethyl Sulfide Oxidation Pathways

MSIA is a critical intermediate in the OH-radical-initiated oxidation of dimethyl sulfide (DMS), a major natural sulfur emission. The experimentally measured rate constant (k = 6.0×10⁹ M⁻¹s⁻¹) and the computed enthalpy of formation (ΔHf = −337.2 kJ mol⁻¹) are essential parameters for accurate atmospheric chemistry models predicting aerosol formation and climate impacts [2].

Radical Scavenging Studies Requiring High Reactivity with OH Radicals

With an OH radical reaction rate constant 60-fold higher than the sulfinic acid class average, MSIA serves as an exceptionally reactive radical scavenger in pulse radiolysis experiments and mechanistic studies of oxidative stress. Its rapid reaction kinetics make it suitable for competitive kinetic studies and as a benchmark for evaluating other antioxidant compounds [3].

Synthetic Intermediate for Sulfinic Esters and Sulfur-Containing Compounds

MSIA undergoes substitution reactions with alkyl halides to yield sulfinic esters, serving as a versatile building block in organosulfur synthesis. Its moderate acidity (pKa ~2.2) allows controlled acid catalysis without the extreme corrosivity of sulfonic acids, making it preferable for reactions requiring milder proton-transfer conditions [4].

Application
Selection Property
Validation Focus
Hydroxyl radical detection in research samples
Colorimetric detection via diazonium coupling
Spectrophotometric readout without HPLC
Atmospheric DMS oxidation modeling
Kinetic and thermodynamic parameters
Model parameterization with reported rate constant and ΔHf
OH radical scavenging assays
High radical reactivity context
Competitive kinetic benchmarking
Organosulfur synthesis
Moderate acidity for controlled catalysis
Sulfinic ester formation without strong acid corrosivity

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